

Spectroscopic Characterization of 3-Pyridinylmethyl 2H-Chromene-3-Carboxylate: A Comparative Guide

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Compound of Interest

Compound Name:	3-pyridinylmethyl 2H-chromene-3-carboxylate
CAS No.:	338419-79-7
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In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among these, chromene derivatives continue to garner significant attention due to their diverse pharmacological activities.^{[1][2]} This guide provides an in-depth spectroscopic characterization of a promising, yet less documented molecule: **3-pyridinylmethyl 2H-chromene-3-carboxylate**. Drawing upon established principles of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, we will present a predicted spectral profile for this target compound and compare it with experimentally verified data from structurally analogous molecules. This comparative approach is designed to offer researchers a robust framework for the identification and analysis of this and related chemical entities.

Molecular Structure and Spectroscopic Rationale

The target molecule, **3-pyridinylmethyl 2H-chromene-3-carboxylate**, is a hybrid structure comprising a 2H-chromene-3-carboxylate core and a 3-pyridinylmethyl (nicotiny) substituent.

The spectroscopic properties of this compound are a composite of the contributions from these two key moieties.

Figure 1: Molecular structure of **3-pyridinylmethyl 2H-chromene-3-carboxylate**.

Predicted Spectroscopic Data

Based on the analysis of its constituent parts, the following IR and NMR spectral data are predicted for **3-pyridinylmethyl 2H-chromene-3-carboxylate**.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the C-O bonds of the ester and lactone functionalities.

Functional Group	Predicted Absorption (cm ⁻¹)	Rationale
C=O (Lactone)	1755 - 1730	The six-membered lactone ring of the chromene core typically shows a strong carbonyl stretch in this region.[3][4]
C=O (Ester)	1735 - 1715	The ester carbonyl stretch is also a strong band, often slightly lower in frequency than the lactone carbonyl.[3][4][5]
C-O-C (Asymmetric)	1300 - 1200	Strong asymmetric stretching of the ester and ether linkages. [6]
C-O-C (Symmetric)	1100 - 1000	Symmetric stretching of the ester and ether bonds.
C=C (Aromatic)	1610 - 1580	Stretching vibrations of the aromatic rings in the chromene and pyridine moieties.[7]
=C-H (Aromatic)	3100 - 3000	Stretching vibrations of the C-H bonds on the aromatic rings.
C-H (Aliphatic)	3000 - 2850	Stretching vibrations of the methylene (-CH ₂ -) bridge.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the electronic environment of the protons in the molecule.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Rationale
H-4 (Chromene)	8.5 - 8.8	Singlet (s)	This proton is highly deshielded due to its position on a double bond and adjacent to the electron-withdrawing lactone carbonyl and the ester group.[3][8]
H-5, H-6, H-7, H-8 (Chromene)	7.1 - 7.8	Multiplet (m)	These aromatic protons of the benzopyran ring will appear as a complex multiplet.
H-2', H-6' (Pyridine)	8.5 - 8.8	Doublet (d) or Multiplet (m)	The α -protons of the pyridine ring are the most deshielded due to their proximity to the electronegative nitrogen atom.[9]
H-4' (Pyridine)	7.5 - 7.8	Multiplet (m)	The γ -proton of the pyridine ring appears at an intermediate chemical shift.[9]
H-5' (Pyridine)	7.1 - 7.5	Multiplet (m)	The β -proton of the pyridine ring is the most shielded of the pyridine ring protons. [9]
-CH ₂ - (Methylene bridge)	5.2 - 5.5	Singlet (s)	The protons of the methylene group are deshielded by the

adjacent ester oxygen
and the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ, ppm)	Rationale
C=O (Lactone)	160 - 165	The lactone carbonyl carbon is typically found in this downfield region.[3]
C=O (Ester)	163 - 168	The ester carbonyl carbon is also in a similar downfield region.[10]
C-4 (Chromene)	145 - 150	This olefinic carbon is deshielded by the adjacent carbonyl and ester groups.
Aromatic Carbons (Chromene)	115 - 155	The carbons of the benzopyran ring will appear in this range.
Aromatic Carbons (Pyridine)	120 - 150	The carbons of the pyridine ring will also resonate in this region, with the carbons adjacent to the nitrogen being the most deshielded.[9]
-CH ₂ - (Methylene bridge)	65 - 70	The methylene carbon is deshielded by the adjacent oxygen and aromatic ring.

Comparative Analysis with Structurally Similar Compounds

To validate our predicted spectral data, we will compare it with the experimentally determined spectroscopic data of two closely related compounds: Ethyl 2-oxo-2H-chromene-3-carboxylate and Nicotinic N-Oxide.

Ethyl 2-oxo-2H-chromene-3-carboxylate

This compound shares the same 2H-chromene-3-carboxylate core but has an ethyl group instead of the 3-pyridinylmethyl group.

Spectroscopic Feature	Experimental Data for Ethyl 2-oxo-2H-chromene-3-carboxylate[3]
IR (cm ⁻¹)	
C=O (Lactone & Ester)	1767
¹ H NMR (δ, ppm)	
H-4	8.56 (s)
Aromatic H	7.34-7.69 (m)
-OCH ₂ -	4.41-4.46 (q)
-CH ₃	1.41-1.45 (t)
¹³ C NMR (δ, ppm)	
C=O (Lactone & Ester)	163.1, 156.8
C-4	148.7
Aromatic C	116.8, 117.9, 118.3, 124.9, 129.5, 134.4, 155.2
-OCH ₂ -	62.0
-CH ₃	14.2

Nicotinic N-Oxide

While not an ester, this molecule provides a good reference for the expected NMR signals of the 3-substituted pyridine ring.

Spectroscopic Feature	Experimental Data for Nicotinic N-Oxide[11]
¹ H NMR (δ, ppm)	
H-2	8.48 (s)
H-6	8.42-8.44 (dd)
H-4	7.76-7.78 (d)
H-5	7.53-7.55 (dd)
¹³ C NMR (δ, ppm)	
Aromatic C	126.1, 127.2, 131.1, 139.4, 142.6
C=O	164.7

The experimental data from these related compounds strongly support the predicted spectral values for **3-pyridinylmethyl 2H-chromene-3-carboxylate**. The downfield shift of the H-4 proton in the ethyl ester at 8.56 ppm is in excellent agreement with our prediction. Similarly, the chemical shifts of the pyridine protons in nicotinic N-oxide provide a solid foundation for our predicted values for the 3-pyridinylmethyl moiety.

Experimental Protocol for Spectroscopic Characterization

To obtain high-quality spectroscopic data for **3-pyridinylmethyl 2H-chromene-3-carboxylate**, the following protocols are recommended.

Sample Preparation

- **Purity:** Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
- **Solvents:** For NMR, use high-purity deuterated solvents such as CDCl₃ or DMSO-d₆. The choice of solvent can influence chemical shifts, so it should be reported with the data. For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or as a solution in a suitable solvent (e.g., chloroform).

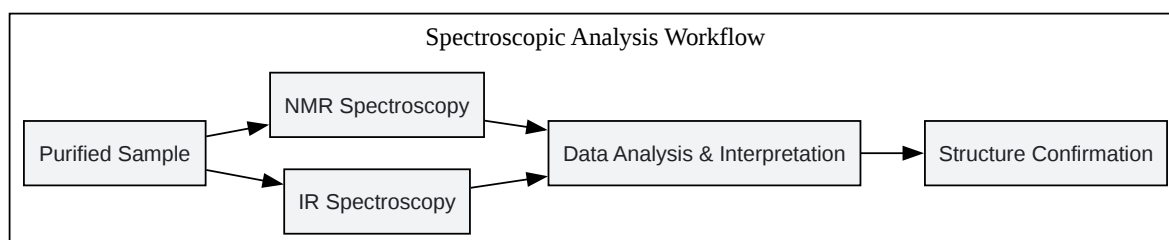
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is recommended for its high resolution and sensitivity.
- Acquisition:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This is a rapid and simple method.
 - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
- Data Processing: Record the spectrum from 4000 to 400 cm^{-1} . Perform a background correction before running the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic regions.
- ^1H NMR Acquisition:
 - Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
 - Acquire a standard one-dimensional ^1H spectrum.
 - Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a more concentrated sample if possible (20-50 mg).
 - Acquire a proton-decoupled ^{13}C spectrum. This will result in singlets for all carbon atoms, simplifying the spectrum.

- Longer acquisition times are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings and is invaluable for assigning protons in the aromatic regions.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of the ^{13}C spectrum.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the entire molecule.



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Figure 2: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic characterization of **3-pyridinylmethyl 2H-chromene-3-carboxylate**. By leveraging established spectroscopic principles and comparing with experimentally verified data from structurally similar molecules, we have constructed a reliable spectral profile for this compound. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain and interpret the necessary data to confirm the structure and purity of this and other related novel chemical entities. The synergy of IR and multi-dimensional NMR techniques is indispensable for the unambiguous

structural elucidation of complex organic molecules, a critical step in the advancement of chemical and pharmaceutical research.

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